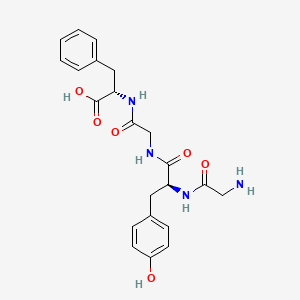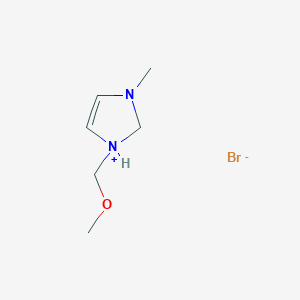![molecular formula C13H18N4O B14257858 2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide CAS No. 305809-88-5](/img/structure/B14257858.png)
2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-throughput methods to ensure scalability and efficiency. The use of continuous flow reactors and automated synthesis platforms can significantly enhance the production rate while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception.
Mechanism of Action
The mechanism of action of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antimicrobial agent featuring an imidazole ring.
Uniqueness
What sets 2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science .
Properties
CAS No. |
305809-88-5 |
|---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C13H18N4O/c1-2-14-13(18)10-5-3-4-6-11(10)17-9-12-15-7-8-16-12/h3-6,17H,2,7-9H2,1H3,(H,14,18)(H,15,16) |
InChI Key |
LQGPNFSDWYQHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NCC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)





![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)


![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)

